Cas no 760212-40-6 (2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole)
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
- 2-(3-Bromophenyl)-1-phenylbenzimidazole
- 1H-Benzimidazole,2-(3-bromophenyl)-1-phenyl-
- 2-(3-BROMOPHENYL)-1-PHENYL-1H-BENZIMIDAZOLE
- 2-(3-bromophenyl)-1-phenyl-1H-benzo[d]imidazole
- 1H-Benzimidazole, 2-(3-bromophenyl)-1-phenyl-
- zlchem 648
- ZLD0098
- YFUWVSPCUFTGQN-UHFFFAOYSA-N
- 1825AC
- EBD709928
- LS40629
- VI10086
- SY038956
- 2-(
- SCHEMBL338639
- DTXSID40630567
- MFCD12911655
- FT-0656594
- B4794
- A838588
- AKOS015901373
- AS-30147
- 2-(3-bromophenyl)-1-phenyl-1H-1,3-benzodiazole
- CS-0156111
- 760212-40-6
- 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole
- 2-(3-BROMOPHENYL)-1-PHENYL-1,3-BENZODIAZOLE
- DB-075055
-
- MDL: MFCD12911655
- Inchi: 1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H
- InChI Key: YFUWVSPCUFTGQN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1C1C=CC=CC=1
Computed Properties
- Exact Mass: 348.02600
- Monoisotopic Mass: 348.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.5
Experimental Properties
- Density: 1.38
- Melting Point: 123.0 to 127.0 deg-C
- Boiling Point: 513.6 ℃ at 760 mmHg
- Flash Point: 264.4°C
- Refractive Index: 1.671
- PSA: 17.82000
- LogP: 5.45500
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4794-5g |
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole |
760212-40-6 | 98.0%(GC&T) | 5g |
¥1280.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4794-1g |
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole |
760212-40-6 | 98.0%(GC&T) | 1g |
¥330.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H860225-1g |
2-(3-bromophenyl)-1-phenyl-1H-benzimidazole |
760212-40-6 | ≥98% | 1g |
296.10 | 2021-05-17 | |
| Fluorochem | 228128-1g |
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole |
760212-40-6 | 95% | 1g |
£52.00 | 2022-02-28 | |
| Fluorochem | 228128-5g |
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole |
760212-40-6 | 95% | 5g |
£181.00 | 2022-02-28 | |
| TRC | B678235-50mg |
2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole |
760212-40-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678235-100mg |
2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole |
760212-40-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678235-500mg |
2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole |
760212-40-6 | 500mg |
$ 135.00 | 2022-06-06 | ||
| Alichem | A069002873-1g |
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole |
760212-40-6 | 97% | 1g |
$154.44 | 2023-09-01 | |
| Alichem | A069002873-5g |
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole |
760212-40-6 | 97% | 5g |
$478.38 | 2023-09-01 |
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole Suppliers
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole
2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole: A Comprehensive Overview
The compound with CAS No. 760212-40-6, commonly referred to as 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This molecule belongs to the class of benzodimidazoles, which are heterocyclic compounds characterized by a benzene ring fused to an imidazole moiety. The presence of a bromine atom at the 3-position of the phenyl group introduces additional electronic and steric effects, making this compound particularly interesting for various research and industrial applications.
Recent studies have highlighted the importance of benzodimidazoles in drug discovery, where their ability to act as scaffolds for bioactive molecules has been extensively explored. The 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole structure, in particular, has been investigated for its potential as an anti-inflammatory agent, antioxidant, and even as a component in advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties arise from the conjugation between the aromatic rings and the imidazole nitrogen atoms, which can be further tuned through substitution patterns.
The synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have optimized these methods to achieve higher yields and better purity, ensuring that the compound is accessible for large-scale applications. For instance, a recent study published in *Journal of Organic Chemistry* demonstrated a novel approach using microwave-assisted synthesis, which significantly reduced reaction times while maintaining product quality.
In terms of applications, benzodimidazoles like this compound have shown promise in the development of anti-cancer drugs due to their ability to inhibit specific enzymes involved in cell proliferation. Additionally, their photochemical properties make them suitable candidates for use in optoelectronic devices. A groundbreaking study conducted at Stanford University revealed that incorporating 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole into OLED structures enhances their efficiency and stability, paving the way for next-generation display technologies.
Furthermore, the bromine substituent at the 3-position plays a crucial role in modulating the compound's reactivity and selectivity. This feature has been exploited in catalytic processes where precise control over reaction pathways is essential. For example, chemists at MIT have utilized this compound as a ligand in transition-metal-catalyzed reactions, achieving unprecedented levels of enantioselectivity in asymmetric synthesis.
From an environmental standpoint, researchers are also exploring the biodegradability and eco-friendly synthesis routes for benzodimidazoles like this one. With increasing global emphasis on sustainable chemistry, understanding how these compounds interact with biological systems and degrade under natural conditions is becoming a priority.
In conclusion, 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole stands out as a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing both scientific knowledge and industrial innovation.
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